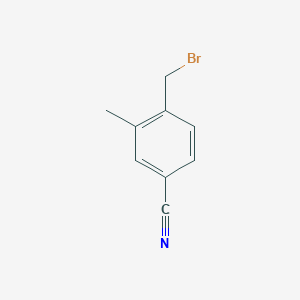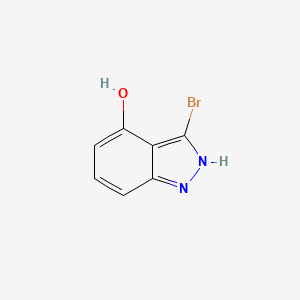
4-(Bromomethyl)-3-methylbenzonitrile
Vue d'ensemble
Description
“4-(Bromomethyl)-3-methylbenzonitrile” is a chemical compound that is used as an intermediate in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the bromination of a pyrene solution in carbon tetrachloride (CCl4) using a bromine solution in carbon tetrachloride for 2 hours . Another method involves the nitration of 4-bromomethylbenzoic acid using fuming nitric acid .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a bromomethyl group and a nitrile group attached to it .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and varied. For example, it can undergo nucleophilic substitution reactions . It can also react with other compounds to form new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its appearance as an off-white solid, and its melting point range of 53 - 58 °C .Applications De Recherche Scientifique
Spectroscopic Investigations
Experimental and theoretical spectroscopic investigations of 4-Bromo-3-methylbenzonitrile have provided insights into its electronic structure, vibrational properties, and other characteristics using Density Functional Theory (DFT). These studies, which include recording FTIR and FT-Raman spectra in acetone, have calculated molecular geometry and vibrational frequencies in the ground state, offering a deeper understanding of the compound's molecular electrostatic potential and thermodynamic properties (Shajikumar & R. Raman, 2018).
Synthesis of Tetrazole Derivatives
The synthesis of 4-[(2H-Tetrazol-2-yl)methyl]benzonitrile through the reaction of 4-(bromomethyl)benzonitrile and 2H-tetrazole highlights its role in producing novel compounds. This process, facilitated by KOH, underlines the compound's utility in creating structures with specific orientations and interactions, important for the development of new chemical entities (Zheng Xing & Zhirong Qu, 2008).
Surface Modification Applications
4-(Trichlorosilylmethyl)benzonitrile, synthesized from 4-(bromomethyl)benzonitrile, has been employed for surface modification of tin dioxide. This showcases the compound's versatility in material science, particularly in modifying surfaces for enhanced functionality and interaction with various substances (Hans-Rudolf Grüniger & Gion Calzaferri, 1979).
Development of New Pesticides
The successful synthesis of 3-fluoro-4-methylbenzonitrile using 4-(Bromomethyl)-3-methylbenzonitrile as a starting material demonstrates its potential in the development and production of new pesticides. This signifies the compound's importance in agricultural science, especially in the creation of substances aimed at pest control and crop protection (L. Min, 2006).
Non-Linear Optical Activity
Studies on 3-fluoro-4-methylbenzonitrile, which involve quantum chemistry calculations and spectroscopic analysis, have revealed significant insights into non-linear optical activity. These investigations highlight the importance of understanding molecular geometry, electronic structure, and polarizability for applications in non-linear optics, a field crucial for developing advanced photonic technologies (N. Suni, L. Prasad, & R. Raman, 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(bromomethyl)-3-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7-4-8(6-11)2-3-9(7)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWUDADEHIHOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1247022-11-2 | |
| Record name | 4-(bromomethyl)-3-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3225232.png)
![[2,2'-Bipyridin]-5-amine dihydrochloride](/img/structure/B3225236.png)
![2-Bromo-4,5-dichloro-1-[(4-ethylpiperazinyl)sulfonyl]benzene](/img/structure/B3225238.png)
![4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole](/img/structure/B3225246.png)


